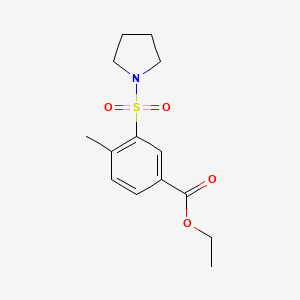
5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide, also known as BI 8934, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various diseases. This compound has been the focus of extensive scientific research due to its unique chemical structure and promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide 8934 involves the inhibition of a specific enzyme, which plays a crucial role in the growth and survival of cancer cells and the regulation of the immune system. This inhibition leads to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound 8934 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. The compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide 8934 is its high potency and selectivity, which allows for effective inhibition of the target enzyme at low concentrations. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of 5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide 8934, including the exploration of its therapeutic potential in additional disease areas, such as neurodegenerative disorders and infectious diseases. Additionally, further optimization of the compound's chemical structure may lead to improved pharmacological properties and increased efficacy. Finally, the development of novel drug delivery systems may help to overcome some of the limitations associated with the compound's solubility.
Métodos De Síntesis
The synthesis of 5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide 8934 involves several steps, including the reaction of 2-fluoro-N-methylbenzamide with 2,3-dihydro-1H-indene-2-carboxylic acid, followed by the addition of sulfonamide and amine groups. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Aplicaciones Científicas De Investigación
5-(aminosulfonyl)-N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methylbenzamide 8934 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the proliferation of cancer cells and reduce inflammation.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-fluoro-N-methyl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-20(13-8-11-4-2-3-5-12(11)9-13)17(21)15-10-14(24(19,22)23)6-7-16(15)18/h2-7,10,13H,8-9H2,1H3,(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRUFLKXGAVLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC2=CC=CC=C2C1)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5345911.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5345930.png)
![5-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}-2-methoxypyrimidine](/img/structure/B5345933.png)

![1-(4-chlorophenyl)-2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5345938.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-3-propoxybenzamide](/img/structure/B5345939.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5345946.png)

![7-methyl-2-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5345961.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345968.png)
![N-(7-hydroxy-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5345976.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-[4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5345985.png)
![allyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346001.png)